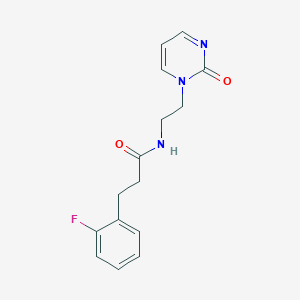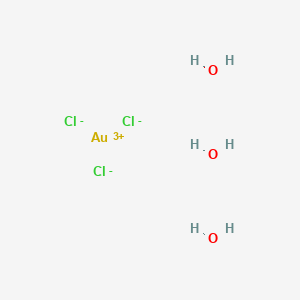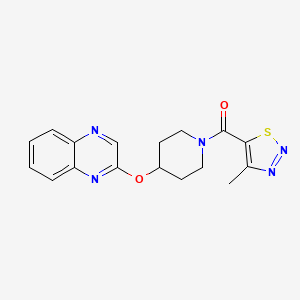
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone, also known as MTQP, is a novel compound with potential applications in scientific research. MTQP has been found to exhibit various biological and pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A study by Inoue et al. (1994) describes the synthesis of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials. These compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents [Inoue et al., 1994].
Antimicrobial Agents
Patel et al. (2012) synthesized a series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, which were evaluated for antimicrobial activity against various bacteria and fungi. This research contributes to the development of new antimicrobial agents [Patel et al., 2012].
Cytotoxicity of Trifluoromethyl-substituted Compounds
Research by Bonacorso et al. (2016) on the synthesis of (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones explored their cytotoxic effects. These compounds showed significant cytotoxicity in human leukocytes at high concentrations, indicating potential applications in studying cellular toxicity mechanisms [Bonacorso et al., 2016].
Spectroscopic Properties and Environmental Effects
A study by Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones in various solvents. The research provided insights into the effects of structure and environment on the spectroscopic properties of these compounds, useful for developing fluorescent probes or materials [Al-Ansari, 2016].
Synthesis and Antitumor Activities
A Chinese study synthesized novel quinazoline derivatives targeting the HER_2 receptor, showing better antitumor activities than Lapatinib against several cancer cell lines. This highlights the potential of these compounds in cancer therapy research [Cai Zhi-qian, 2015].
Mecanismo De Acción
Target of Action
Similar compounds, such as those containing imidazole and indole moieties, have been known to interact with a broad range of targets . These targets often include enzymes, receptors, and proteins that play crucial roles in various biological processes.
Mode of Action
Compounds with similar structures, such as those containing 1,2,4-triazole derivatives, have been found to bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is often incorporated in these structures due to its ability to form hydrogen bonds .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, often resulting in diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds, such as those containing imidazole and indole moieties, are known to have good solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, often resulting in antimicrobial, antiviral, and anti-inflammatory effects .
Propiedades
IUPAC Name |
(4-methylthiadiazol-5-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-16(25-21-20-11)17(23)22-8-6-12(7-9-22)24-15-10-18-13-4-2-3-5-14(13)19-15/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKASPBLSZINTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

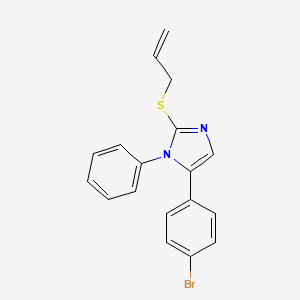
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2959504.png)
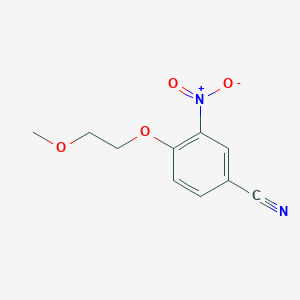
![5-(Cyclobutylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2959510.png)

![3-(2-cyclopentylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2959513.png)

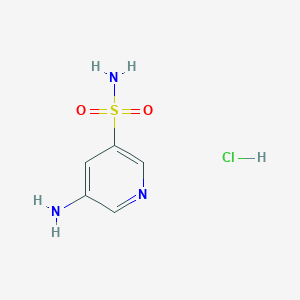
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2959518.png)

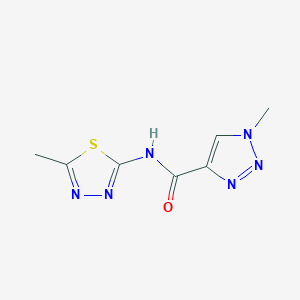
![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/no-structure.png)
